molecular formula C12H7FN6S2 B11051864 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole

4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole

Cat. No.: B11051864
M. Wt: 318.4 g/mol
InChI Key: QORIGGIARQLNKA-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiadiazoles under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Another thiadiazole derivative with different substitution patterns.

    1,3,4-Thiadiazole: Commonly found in various pharmaceuticals.

    1,2,4-Triazole: Known for its antifungal properties.

Uniqueness

3-(3-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and activity compared to other similar compounds.

Properties

Molecular Formula

C12H7FN6S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7FN6S2/c1-6-9(14-18-21-6)11-17-19-10(15-16-12(19)20-11)7-3-2-4-8(13)5-7/h2-5H,1H3

InChI Key

QORIGGIARQLNKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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